2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one
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Overview
Description
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a phenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one derivatives: These compounds have similar structures but with different substituents on the phenyl or piperidine rings.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar core structure but include additional functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-amino-1-(4-methylpiperidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H20N2O/c1-11-7-9-16(10-8-11)14(17)13(15)12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 |
InChI Key |
UAODYYGGWKKBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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